4-(2,5-Dimethoxybenzoyl)-2-methylpyridine
Overview
Description
4-(2,5-Dimethoxybenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Porphinato Carbonylruthenium(II) Adducts : A study by Faller (1979) explored the chemical shifts in various compounds including 4-methylpyridine when bound to carbonylruthenium mesoporphyrin-IX-dimethyl ester. This research is significant for understanding the magnetic properties and adduct geometry in porphyrin systems, which are critical in fields like biochemistry and materials science (Faller, 1979).
Photochemical Dimerization : Taylor and Kan (1963) investigated the ultraviolet irradiation of various compounds, including 2-aminopyridine, leading to the formation of dimers. This research contributes to understanding the photochemical properties of pyridine derivatives, which is important in the development of photoreactive materials (Taylor & Kan, 1963).
Antitumor Activity : Grivsky et al. (1980) synthesized a compound related to 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine, demonstrating its potential as a potent inhibitor of mammalian dihydrofolate reductase and its significant activity against certain carcinomas in rats. This suggests its relevance in the development of new antitumor drugs (Grivsky et al., 1980).
Supramolecular Chemistry : Research by Hayvalı et al. (2003) on the condensation reactions involving 2-aminopyridine, a structurally similar compound, contributes to the development of new laterally functionalized crown ethers. These findings are significant in the field of supramolecular chemistry, particularly in the design of novel molecular receptors (Hayvalı et al., 2003).
Hydrogen Bonding in Liquid Crystals : Martinez-Felipe et al. (2016) studied the hydrogen bonding in mixtures containing bipyridines, which are structurally related to this compound. Their research provides insights into the stabilization of layered structures in liquid crystals, which has applications in materials science and display technology (Martinez-Felipe et al., 2016).
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-9-12(18-2)4-5-14(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLNTRSIHMVQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.